(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
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Overview
Description
(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a thioglycoside derivative widely used in the field of carbohydrate chemistry. This compound is known for its role as a glycosyl donor in glycosylation reactions, which are essential for the synthesis of complex oligosaccharides and glycoconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine typically involves the protection of hydroxyl groups followed by thioglycoside formation. One common method includes the benzylation of hydroxyl groups at positions 2 and 3, followed by the formation of a benzylidene acetal at positions 4 and 6. The thioglycoside is then introduced using thiol reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process ensures high purity and quality, adhering to stringent regulatory standards. The production capacity ranges from kilograms to metric tons, with cleanroom environments maintained at various levels (Class 100 to Class 100,000).
Chemical Reactions Analysis
Types of Reactions
(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where thioglycosides are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine has a wide range of applications in scientific research:
Chemistry: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in enzymatic assays to study glycosidase activities and carbohydrate metabolism.
Medicine: Investigated for its potential antiviral activities, particularly against HIV.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of (4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine involves its role as a glycosyl donor. It participates in glycosylation reactions by transferring its glycosyl moiety to acceptor molecules. This process is facilitated by the formation of a glycosyl cation intermediate, which then reacts with nucleophiles to form glycosidic bonds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
- Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-thiomannopyranoside
- Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-beta-D-thiogalactopyranoside
Uniqueness
(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is unique due to its specific thioglycoside structure, which provides stability and reactivity in glycosylation reactions. Its benzylidene and benzyl protecting groups offer selective protection and deprotection strategies, making it a versatile compound in synthetic carbohydrate chemistry.
Properties
IUPAC Name |
(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24-,25-,26+,27-,28?,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBLGLZAAWCNMD-ICHYBAGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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